6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one
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Overview
Description
6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused ring system with nitrogen. This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and a hexahydroindolizinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Dimethoxyphenyl Groups: This step might involve Friedel-Crafts alkylation or acylation reactions.
Final Cyclization and Reduction: The final steps might include cyclization to form the hexahydroindolizinone core and reduction to achieve the desired oxidation state.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups or the core structure.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Dimethoxyphenyl Compounds: Molecules containing 3,4-dimethoxyphenyl groups but different core structures.
Uniqueness
6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one is unique due to its specific combination of the indolizine core and dimethoxyphenyl groups, which might confer distinct chemical and biological properties.
Properties
CAS No. |
65840-44-0 |
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Molecular Formula |
C24H29NO5 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6,7-bis(3,4-dimethoxyphenyl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C24H29NO5/c1-27-20-8-5-15(11-22(20)29-3)18-13-17-7-10-24(26)25(17)14-19(18)16-6-9-21(28-2)23(12-16)30-4/h5-6,8-9,11-12,17-19H,7,10,13-14H2,1-4H3 |
InChI Key |
WFGBGYORKWSQRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3CCC(=O)N3CC2C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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